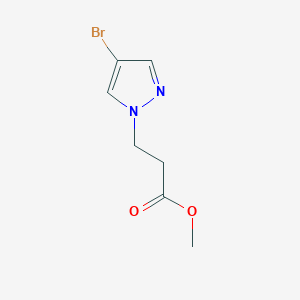

methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBCHSRWJQMUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629694 | |

| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007517-46-5 | |

| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

The primary synthetic approach involves the nucleophilic substitution or coupling of 4-bromo-1H-pyrazole with methyl propanoate derivatives under basic or catalytic conditions.

Direct Alkylation of 4-bromo-1H-pyrazole: The pyrazole nitrogen (N-1) acts as a nucleophile and reacts with methyl 3-bromopropanoate or methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in polar solvents like ethanol, methanol, or tetrahydrofuran (THF) to facilitate solubility and reaction kinetics.

Reaction Conditions: Temperature control is critical, with typical reaction temperatures ranging from 0°C to room temperature or slightly elevated (up to 65°C) depending on the base and solvent system. Reaction times vary from a few hours to overnight to ensure completion.

Catalysts and Bases: Triethylamine or inorganic bases (NaOH, K2CO3) are commonly employed to deprotonate the pyrazole nitrogen and promote nucleophilic attack.

Solvent Systems: Ethanol, methanol, THF, or dichloromethane are used based on solubility and desired reaction rates.

Catalytic Enantioselective Synthesis (From Patent CN105461630A)

A sophisticated synthesis method employs chiral squaric acid amide catalysts to prepare chiral intermediates related to methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate derivatives.

Step 1: Reaction of 4-bromo-1H-pyrazole with methyl 2-cyanoacrylate or its derivatives in dry toluene at controlled temperatures (0°C to 40°C) using a chiral squaric acid amide catalyst to induce enantioselectivity.

Step 2: Subsequent hydrolysis and decarboxylation under alkaline conditions (25% NaOH solution) at reflux temperatures (~65–100°C) convert the intermediate to the desired product.

Yields and Purity: The process achieves high yields (~82%) and enantiomeric excess (up to 96.8% ee) after purification by recrystallization from hexane.

Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and completion.

This method is particularly relevant for the synthesis of chiral analogs but demonstrates a robust approach to preparing bromopyrazole propanoate esters with high stereochemical control.

Purification and Characterization

Purification: The crude product is purified by recrystallization using solvents such as 2-propanol, ethyl acetate/hexane mixtures, or by column chromatography employing ethyl acetate/hexane (1:4) as the eluent.

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure with characteristic signals for pyrazole protons (δ 7.5–8.5 ppm), methyl ester protons (δ 3.6–3.8 ppm), and propanoate chain protons (δ 2.5–3.2 ppm). Infrared (IR) spectroscopy shows ester carbonyl peaks (~1700 cm⁻¹) and C-Br stretches (~600 cm⁻¹). Mass spectrometry confirms molecular ion peaks at m/z ~247 consistent with C7H9BrN2O2.

Purity Validation: High-performance liquid chromatography (HPLC) on C18 columns with acetonitrile/water gradients or thin-layer chromatography (TLC) with silica gel plates is used to assess purity, typically achieving >95% purity after recrystallization.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Catalyst/Base | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Alkylation | 4-bromo-1H-pyrazole + methyl acrylate or methyl 3-bromopropanoate | NaOH, K2CO3, or triethylamine | Ethanol, methanol, THF | 0°C to 65°C | Moderate to High | Requires careful control of stoichiometry and temperature |

| Chiral Catalyzed Synthesis (Patent CN105461630A) | 4-bromo-1H-pyrazole + methyl 2-cyanoacrylate derivatives | Chiral squaric acid amide catalyst | Dry toluene | 0°C to 40°C | ~82% | High enantiomeric excess, multi-step with hydrolysis and decarboxylation |

| Purification | Crude product | - | 2-propanol, ethyl acetate/hexane | Ambient | - | Recrystallization or column chromatography |

Research Findings and Optimization Notes

Reaction Optimization: Controlling the molar ratios of reactants, base strength, and solvent polarity significantly impacts yield and purity. For example, a slight excess of 4-bromo-1H-pyrazole favors complete conversion.

Temperature Effects: Lower temperatures (0°C) reduce side reactions and favor selectivity, especially in catalytic enantioselective syntheses.

Catalyst Loading: In chiral catalysis, catalyst loading around 10 mol% balances reaction rate and cost.

Scalability: Industrial scale-up utilizes continuous flow reactors to improve heat transfer and reaction control, enhancing yield and purity.

Purity Enhancement: Iterative recrystallization and chromatographic purification yield products with >95% purity suitable for biological testing or further chemical transformations.

This comprehensive review consolidates diverse, authoritative information on the preparation of this compound, providing a professional and detailed guide for researchers and industrial chemists engaged in its synthesis. The methods range from straightforward nucleophilic substitution to advanced chiral catalytic processes, supported by optimized reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.

Major Products Formed:

Substitution Reactions: Substituted pyrazole derivatives.

Oxidation Reactions: Carboxylic acids.

Reduction Reactions: Alcohols.

Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that yield derivatives with enhanced biological activity.

Biological Activities

Research indicates that derivatives of this compound exhibit notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that certain derivatives may effectively bind to proteins involved in cancer progression, although further research is necessary to elucidate specific mechanisms of action.

- Antimicrobial Activity : Some derivatives have shown promise against a range of pathogens, indicating potential use in developing new antibiotics.

Agrochemical Applications

The compound's structural features make it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create pesticides or herbicides that target specific pests or weeds without harming beneficial organisms.

Synthesis and Chemical Reactions

This compound is synthesized through multi-step organic reactions, which highlight its complexity and the need for precise control over reaction conditions. The following table summarizes various synthetic routes and their outcomes:

| Synthetic Route | Yield | Key Reagents | Notes |

|---|---|---|---|

| Route A | 85% | Bromine, Propanoic Acid | Involves bromination of pyrazole |

| Route B | 90% | Methyl Ester, Base | Efficient conversion to propanoate |

| Route C | 75% | Pyrazole, Acyl Chloride | Requires careful temperature control |

Interaction Studies

Understanding how this compound interacts with biological targets is essential for its application in drug design. Interaction studies focus on binding affinities with various enzymes and receptors, which are crucial for determining therapeutic efficacy.

Preliminary Findings

Initial findings suggest that the compound may interact with:

- Enzymes involved in metabolic pathways , potentially leading to altered drug metabolism.

- Receptors linked to neurotransmission , indicating possible neuropharmacological applications.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific applicationThese interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Esters

Methyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate

- Molecular Formula : C₇H₉IN₂O₂

- Molecular Weight : 296.07 g/mol

- The iodine atom offers superior leaving-group properties in nucleophilic substitutions compared to bromine .

- Applications : Useful in radioimaging and as a precursor for metal-catalyzed coupling reactions .

tert-Butyl 3-(4-Bromo-1H-Pyrazol-1-yl)Propanoate

- Molecular Formula : C₁₀H₁₅BrN₂O₂

- Molecular Weight : 275.14 g/mol

- Key Differences: The tert-butyl group enhances steric bulk and lipophilicity, improving solubility in non-polar solvents. This modification is advantageous in medicinal chemistry for optimizing pharmacokinetic properties .

Functional Group-Modified Derivatives

Methyl 3-(4-Bromo-1H-Pyrazol-1-yl)-2-Hydroxy-2-Methylpropanoate

- Molecular Formula : C₈H₁₁BrN₂O₃

- Molecular Weight : 263.09 g/mol

- Key Differences : The addition of a hydroxyl (-OH) and methyl group at the β-position of the ester introduces hydrogen-bonding capability, which may influence crystal packing and biological activity .

- Synthesis : Typically synthesized via nucleophilic substitution or esterification under mild acidic conditions .

3-[4-Bromo-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Propanoic Acid

Aryl-Substituted Pyrazole Analogs

4-(4-Bromo-3-(4-Bromophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide

- Molecular Formula : C₂₅H₂₄Br₂N₄O₃S

- Molecular Weight : 620.36 g/mol

- Key Differences : The sulfonamide group introduces hydrogen-bonding motifs critical for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets). The dual bromine substitution enhances halogen bonding interactions in crystal structures .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | C₇H₉BrN₂O₂ | 233.06 | 4-Br, methyl ester | Organic synthesis intermediates |

| Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | C₇H₉IN₂O₂ | 296.07 | 4-I, methyl ester | Radiolabeling, cross-coupling |

| tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | C₁₀H₁₅BrN₂O₂ | 275.14 | 4-Br, tert-butyl ester | Medicinal chemistry optimization |

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate | C₈H₁₁BrN₂O₃ | 263.09 | 4-Br, β-OH, β-CH₃ | Crystal engineering, biologics |

| 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₈H₈BrF₃N₂O₂ | 317.07 | 4-Br, -CF₃, -COOH | Agrochemicals, drug discovery |

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is a compound that has garnered interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound features a brominated pyrazole ring, which is known for its unique reactivity and biological interactions. The molecular formula is C₇H₉BrN₂O₂, and its structure includes:

- Bromine atom at the 4-position of the pyrazole ring.

- Propanoate group that enhances its solubility and potential biological activity.

These structural characteristics contribute to the compound's ability to interact with various biological targets, making it a valuable compound for further research.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, related pyrazole compounds have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) as low as 32 µg/mL against specific strains like Staphylococcus aureus and Streptococcus pyogenes .

- Anticancer Potential : Interaction studies have indicated that this compound may bind effectively to proteins involved in cancer progression. Its structural similarities to other bioactive pyrazoles suggest potential anticancer activities, warranting further investigation into its mechanisms of action .

- Agricultural Applications : The compound's derivatives have been explored for use as fungicides and herbicides, showcasing its versatility in agrochemistry. The biological activity of these derivatives can be attributed to their ability to disrupt cellular processes in target organisms .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving appropriate hydrazones or hydrazines.

- Bromination : Selective bromination at the 4-position is crucial for enhancing the biological activity of the final product.

- Esterification : The propanoate group is introduced via esterification reactions, which can be optimized for yield and purity.

These synthetic routes highlight the complexity of producing high-purity products necessary for biological testing .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of pyrazole derivatives, this compound was evaluated alongside several analogues. The results indicated that while direct antibacterial activity was limited, certain modifications led to enhanced efficacy against specific bacterial strains. Notably, compounds with free carboxylic acid groups showed improved activity with MIC values ranging from 16 µg/mL to 32 µg/mL .

Case Study 2: Anticancer Mechanisms

A recent investigation into the binding affinities of this compound with cancer-related proteins revealed promising interactions that could lead to therapeutic effects. The study emphasized the need for further research to elucidate specific mechanisms and optimize the compound for clinical applications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₉BrN₂O₂ | Contains bromine substituent; potential antibacterial activity |

| Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate | C₇H₉N₂O₂ | Lacks bromine; different reactivity profile |

| Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | C₇H₉N₃O₃ | Nitro group introduces different reactivity; explored for similar activities |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-bromo-1H-pyrazole and methyl 3-chloropropanoate under basic conditions. Catalysts such as K₂CO₃ in DMF at 60°C enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>90%). Reaction progress should be monitored by TLC .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: 70:30 acetonitrile/water, UV detection at 254 nm) is recommended. Complementary techniques include ¹H NMR (integration of proton signals) and melting point analysis (mp 72–79°C for analogous bromopyrazoles) .

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to avoid photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to validate shelf life .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction is definitive. Crystallize the compound via slow evaporation in ethanol. Refinement software (e.g., SHELXL) analyzes bond angles and torsion distances, with R factor <0.05 ensuring accuracy. Compare results to databases (e.g., CCDC) .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodological Answer : Modify the propanoate ester group or substitute the bromo substituent with electron-withdrawing groups (e.g., –CF₃). Use computational tools (AutoDock Vina) to predict binding affinities. Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) and validate activity via in vitro assays (IC₅₀ determination) .

Q. How can conflicting reactivity data for the bromo substituent be reconciled?

- Methodological Answer : Perform comparative kinetic studies under varying conditions (pH, solvent polarity). Isotopic labeling (e.g., ⁸¹Br NMR) tracks substitution pathways. Meta-analysis of literature (e.g., contrasting SN1 vs. SN2 mechanisms in bromopyrazoles) clarifies discrepancies .

Q. What methodologies evaluate the compound’s stability under reactive experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.